吉姆奈酸 I

描述

吉姆奈酸 I 是一种天然化合物,存在于吉姆奈玛 (Gymnema sylvestre) 的叶子中,这种植物原产于印度和亚洲的热带地区。 它是一种三萜糖苷,这意味着它由一个三萜骨架和一个或多个连接的糖分子组成 。 This compound 以其抗甜特性而闻名,使其成为控制糖瘾和减少总糖摄入的有效工具 .

科学研究应用

吉姆奈酸 I 具有广泛的科学研究应用:

化学: 用作研究三萜糖苷的模型化合物。

生物学: 研究其在植物防御机制中的作用。

作用机制

吉姆奈酸 I 通过与舌头上的味觉受体相互作用发挥其作用,特别是那些负责检测甜味味的受体。 通过与这些受体结合,它会阻止品尝甜味的能力 。 此外,它会抑制肠道中糖分子的吸收,降低血糖水平和糖瘾 。 该化合物还会刺激胰岛细胞释放胰岛素,促进细胞对葡萄糖的吸收 .

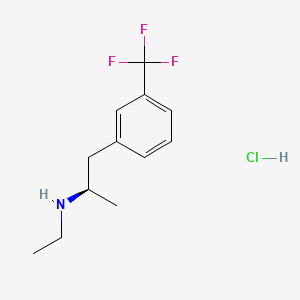

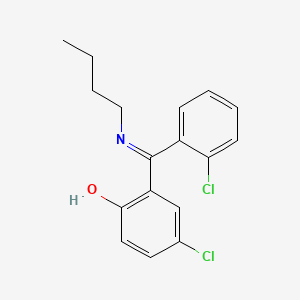

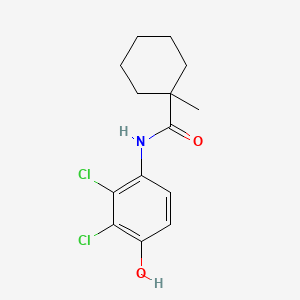

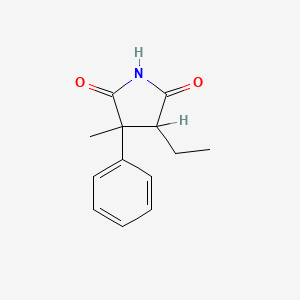

类似化合物:

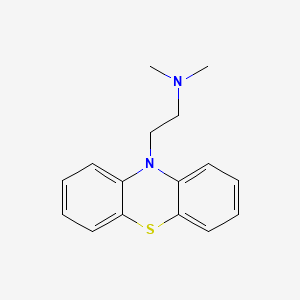

何首乌苷: 一种来自何首乌 (Hovenia dulcis) 叶子的达玛烷型三萜糖苷.

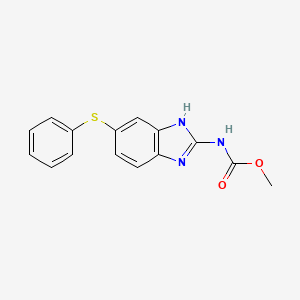

乳酸溶液: 2-(4-甲氧基苯氧基)丙酸钠.

枳椇子苷: 一种化学式为 C51H80O18 的三萜糖苷.

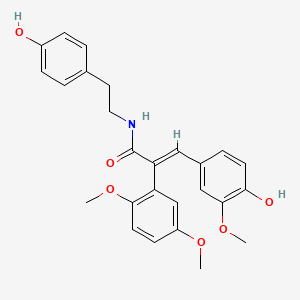

独特性: this compound 由于其强大的抗甜特性而独一无二,这些特性比其他类似化合物更明显。 它可以有效地抑制天然甜味剂和人造甜味剂的甜味,使其成为控制糖瘾和减少糖摄入的有价值工具 .

生化分析

Biochemical Properties

Gymnemic Acid I plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits glucose-induced phosphorylation of serine 70 on S6 kinase (S6K1) and serine 2448 on mTOR, caspase-3 activity, and apoptosis, as well as increases autophagy in MIN-6 pancreatic beta cells .

Cellular Effects

Gymnemic Acid I has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it stimulates the release of insulin from pancreatic cells, promoting glucose uptake by cells and reducing the amount of sugar in the bloodstream .

Molecular Mechanism

Gymnemic Acid I exerts its effects at the molecular level through various mechanisms. It binds to taste receptors on the tongue, specifically those responsible for detecting sweetness . By binding to these receptors, it blocks the ability to taste sweetness, making it an effective tool for managing sugar cravings and reducing overall sugar consumption .

Dosage Effects in Animal Models

In animal models, the effects of Gymnemic Acid I vary with different dosages . Dosages of 120–200 mg/kg of various Gymnema extracts are shown to improve a wide array of metabolic markers in animal models of diabetes in approximately 1 month .

Metabolic Pathways

Gymnemic Acid I is involved in several metabolic pathways. It inhibits the α-glucosidase enzyme, which plays a crucial role in carbohydrate metabolism . It also stimulates the release of insulin from pancreatic cells, promoting glucose uptake by cells and reducing the amount of sugar in the bloodstream .

Subcellular Localization

It is known that Gymnemic Acid I interacts with taste receptors on the tongue, specifically those responsible for detecting sweetness .

准备方法

合成路线和反应条件: 吉姆奈酸 I 通常使用溶剂萃取法从吉姆奈玛的叶子中提取。最常用的溶剂是乙醇和甲醇。 例如,一种方法包括将叶子与 70% 乙醇混合,然后离心并在 -20°C 下孵育 。 另一种方法包括在 0.05 N 硫酸中用 50% 甲醇回流化合物 .

工业生产方法: this compound 的工业生产通常涉及生物技术方法。 现代技术包括建立吉姆奈玛的细胞和器官培养,可以使用生物反应器进行规模化生产 。 这些方法有助于满足对this compound 的高需求,同时保护自然植物资源。

化学反应分析

反应类型: 吉姆奈酸 I 经历多种化学反应,包括糖基化、氧化和羟基化。 这些反应涉及酶,例如糖基转移酶和细胞色素 P450 依赖性单加氧酶 .

常见试剂和条件:

糖基化: 通常涉及糖基转移酶。

氧化: 通常涉及细胞色素 P450 酶。

羟基化: 也涉及细胞色素 P450 酶。

主要产物: 这些反应形成的主要产物包括吉姆奈玛素和其他相关代谢产物 .

相似化合物的比较

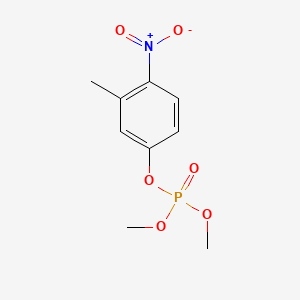

Hodulcine: A dammarane-type triterpene glycoside from the leaves of Hovenia dulcis.

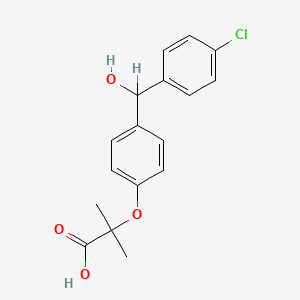

Lactisole: Sodium 2-(4-methoxyphenoxy)propanoate.

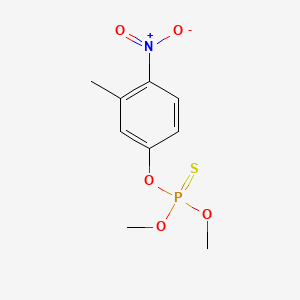

Ziziphin: A triterpene glycoside with the chemical formula C51H80O18.

Uniqueness: Gymnemic Acid I is unique due to its potent anti-sweet properties, which are more pronounced than those of other similar compounds. It effectively suppresses the sweetness of both natural and artificial sweeteners, making it a valuable tool for managing sugar cravings and reducing sugar consumption .

属性

IUPAC Name |

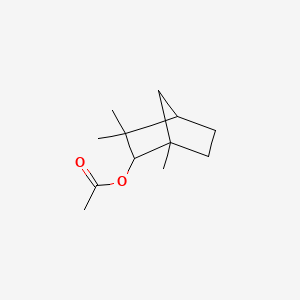

(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8S,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H66O14/c1-10-21(2)36(53)57-34-33(50)43(20-54-22(3)45)24(17-38(34,4)5)23-11-12-26-39(6)15-14-28(55-37-31(49)29(47)30(48)32(56-37)35(51)52)40(7,19-44)25(39)13-16-41(26,8)42(23,9)18-27(43)46/h10-11,24-34,37,44,46-50H,12-20H2,1-9H3,(H,51,52)/b21-10+/t24-,25+,26+,27-,28-,29-,30-,31+,32-,33-,34-,37+,39-,40-,41+,42+,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFSVJGWJQPWFS-ZXKKMYOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)COC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)COC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H66O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474619 | |

| Record name | Gymnemic acid I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

807.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122168-40-5 | |

| Record name | (3β,4α,16β,21β,22α)-28-(Acetyloxy)-16,22,23-trihydroxy-21-[[(2E)-2-methyl-1-oxo-2-buten-1-yl]oxy]olean-12-en-3-yl β-D-glucopyranosiduronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122168-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gymnemic acid I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122168405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gymnemic acid I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GYMNEMIC ACID I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N67JJ0K34T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the primary mechanisms by which Gymnemic acid I exhibits its antidiabetic effects?

A1: Gymnemic acid I (GA I) primarily exerts its antidiabetic effects through multiple pathways:

- Inhibition of Glucose Absorption: GA I demonstrates a moderate inhibitory effect on glucose absorption in the intestines. This effect is attributed to its ability to compete with glucose for binding sites, thereby reducing the amount of glucose entering the bloodstream. []

- Stimulation of Insulin Secretion: GA I promotes insulin release from pancreatic β-cells, particularly under high glucose conditions. This effect is thought to be mediated by its interaction with ion channels or other signaling molecules involved in insulin secretion. []

- Promotion of Autophagy: Research suggests that GA I can trigger autophagy in pancreatic β-cells, particularly under high glucose stress. This protective mechanism helps to remove damaged cellular components and improve β-cell survival, potentially preserving insulin production. []

- Inhibition of Protein Biosynthesis: GA I has been identified as a protein biosynthesis inhibitor, specifically targeting the ribosome complex. While this mechanism's role in its antidiabetic effect is not fully understood, it highlights the compound's multifaceted biological activity. []

Q2: How does Gymnemic acid I protect pancreatic β-cells from high glucose-induced damage?

A: Studies indicate that GA I protects β-cells from high glucose-induced apoptosis, primarily by promoting autophagy. [] By activating the mechanistic target of rapamycin (mTOR)-dependent autophagy pathway, GA I facilitates the degradation and recycling of damaged cellular components. This process helps to maintain cellular homeostasis and prevent apoptosis, thereby enhancing β-cell survival under high glucose stress. []

Q3: What is the role of computational chemistry in understanding Gymnemic acid I's activity?

A: Computational chemistry plays a crucial role in understanding GA I's activity, especially in the context of drug development. Molecular docking studies, for example, have been employed to predict the binding affinity of GA I and its analogs to target proteins like peroxisome proliferator-activated receptor gamma (PPARγ) and protein tyrosine phosphatase 1B (PTP 1B). [, ] These studies provide insights into the potential interactions of GA I with these targets and their implications for its antidiabetic activity.

Q4: Has there been any research on using nanotechnology to enhance the delivery of Gymnemic acid I?

A: Yes, recent research has explored using silver nanoparticles (AgNPs) synthesized using GA I as a potential approach to improve its therapeutic efficacy. [] The study demonstrated that GA I-mediated AgNPs exhibited enhanced anti-hyperglycemic activity in diabetic rats compared to GA I alone. This suggests that nanoformulations of GA I may offer improved bioavailability and therapeutic potential for treating type 2 diabetes. []

Q5: What are the limitations of current research on Gymnemic acid I, and what are potential future directions?

A5: While research on GA I shows promise, several limitations need to be addressed:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。